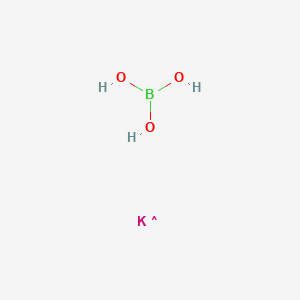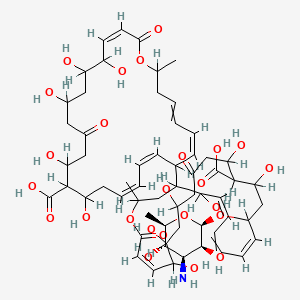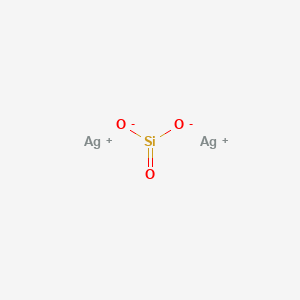
4-Chlorobenzaldehyde (4-pyridylcarbonyl)hydrazone
Descripción general
Descripción
4-Chlorobenzaldehyde (4-pyridylcarbonyl)hydrazone, also known as 4-CPCH, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is an organic derivative of hydrazine and is commonly used as a chelating agent in analytical chemistry.
Aplicaciones Científicas De Investigación
4-Chlorobenzaldehyde (4-pyridylcarbonyl)hydrazone has been extensively studied for its potential applications in various scientific fields. It has been used as a chelating agent in analytical chemistry for the determination of metal ions in environmental and biological samples. It has also been used in the synthesis of metal complexes for catalytic and biological applications.
Mecanismo De Acción
The mechanism of action of 4-Chlorobenzaldehyde (4-pyridylcarbonyl)hydrazone involves the formation of a complex with metal ions. The hydrazone group of 4-Chlorobenzaldehyde (4-pyridylcarbonyl)hydrazone acts as a bidentate ligand, coordinating with the metal ion through two nitrogen atoms. This complex formation results in the removal of the metal ion from the solution, allowing for its detection or further use in catalytic reactions.
Efectos Bioquímicos Y Fisiológicos
There are no reported biochemical or physiological effects of 4-Chlorobenzaldehyde (4-pyridylcarbonyl)hydrazone. However, it is important to note that this compound should be handled with care due to its potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Chlorobenzaldehyde (4-pyridylcarbonyl)hydrazone in lab experiments is its high selectivity for metal ions. This allows for the detection and quantification of specific metal ions in complex matrices. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of 4-Chlorobenzaldehyde (4-pyridylcarbonyl)hydrazone in scientific research. One potential application is in the development of metal-based drugs for the treatment of cancer and other diseases. Another direction is the use of 4-Chlorobenzaldehyde (4-pyridylcarbonyl)hydrazone in the synthesis of metal complexes for catalytic applications. Additionally, further research is needed to explore the potential toxicity of 4-Chlorobenzaldehyde (4-pyridylcarbonyl)hydrazone and its effects on the environment.
Propiedades
IUPAC Name |
N-[(Z)-(4-chlorophenyl)methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-12-3-1-10(2-4-12)9-16-17-13(18)11-5-7-15-8-6-11/h1-9H,(H,17,18)/b16-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDRLZATAWMLKJ-SXGWCWSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)C2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzaldehyde (4-pyridylcarbonyl)hydrazone | |
CAS RN |
6342-46-7 | |
| Record name | NSC50111 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6342-46-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-(5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-YL]vinyl}-2-furyl)benzoate](/img/structure/B1624048.png)












